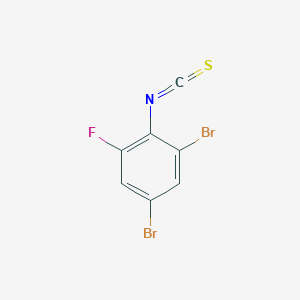

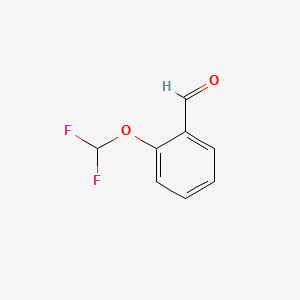

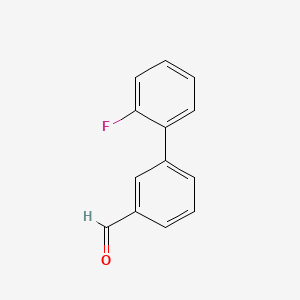

![molecular formula C8H14N2O6 B1333838 2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid CAS No. 6403-16-3](/img/structure/B1333838.png)

2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid

Übersicht

Beschreibung

2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid is a compound that falls within the category of amino acids, which are the building blocks of peptides and proteins. This particular compound is characterized by the presence of multiple functional groups, including amino and carboxylic acid groups, which allow it to participate in a variety of chemical reactions and contribute to the structure and function of peptides.

Synthesis Analysis

The synthesis of related amino acids has been described in several studies. For instance, a practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation, which is indicative of the complex strategies required to synthesize such molecules . Another study describes a facile synthesis of 2-aminopropane-1,2,3-tricarboxylic acid, which shares structural similarities with the compound of interest, through a one-pot procedure involving cyclization and subsequent hydrolysis . These methods highlight the intricate steps and conditions necessary to synthesize structurally complex amino acids.

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives is crucial for their biological function. A study on a dipeptide containing a similar structure to 2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid used vibrational spectroscopy and Density Functional Theory (DFT) calculations to characterize its structure . The study provided insights into the normal modes of vibration and the electronic delocalization of the compound, which are important for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Amino acids can participate in various chemical reactions, particularly bioorthogonal reactions, which are used to introduce new functionalities into biological molecules. One study describes the synthesis of novel amino acids with functional groups that are reactive in bioorthogonal reactions, such as Suzuki and Sonogashira reactions . These reactions are specific and rapid, allowing for precise modifications of peptides and proteins, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids are determined by their molecular structure and the functional groups they contain. The vibrational spectroscopy study mentioned earlier provides data on the infrared and Raman spectra of a related dipeptide, which can be used to infer certain physical properties such as solubility and stability . The synthesis of structurally related amino acids, as described in the papers, also provides information on their chemical properties, such as reactivity and stereoselectivity .

Wissenschaftliche Forschungsanwendungen

Hydrogenation in Renewable Chemistry

- Application: The compound plays a role in renewable chemistry, particularly in the hydrogenation process of amino acids like serine (2-amino-3-hydroxypropanoic acid) and glutamic acid (2-amino-pentanedioic acid). This process is crucial for producing amino alcohols, which are valuable in various applications (Bhandare & Vaidya, 2017).

Synthesis of β-Hydroxy-α-Amino Acids

- Application: The compound is instrumental in the asymmetric synthesis of β-hydroxy-α-amino acids, which are important in medicinal chemistry and drug development (Davies et al., 2013).

Computational Peptidology

- Application: In computational peptidology, this compound is used to study the molecular properties and structures of antifungal tripeptides. This application is significant in drug design, particularly in predicting the reactivity and bioactivity scores of new antifungal peptides (Flores-Holguín et al., 2019).

HIV-Protease Assay Development

- Application: This compound has been used in the development of selective HIV-protease assays. It serves as a critical component in creating oligopeptides for sequence-specific chromogenic protease substrates (Badalassi et al., 2002).

Imaging Agents for Prostate Cancer

- Application: It has applications in the synthesis of imaging agents targeting prostate-specific membrane antigen (PSMA), aiding in the detection and treatment of prostate cancer (Chen et al., 2008).

Wirkmechanismus

Mode of Action

It is likely that it interacts with its targets in a manner similar to other amino acid derivatives, influencing the secretion of anabolic hormones, supplying fuel during exercise, and enhancing mental performance during stress-related tasks .

Biochemical Pathways

“Ser-Glu” may be involved in various biochemical pathways due to its structure as an amino acid derivative. Amino acids and their derivatives have been known to play crucial roles in numerous biochemical pathways, including protein synthesis, energy metabolism, and neurotransmission . .

Pharmacokinetics

As an amino acid derivative, it is expected to have good bioavailability and to be metabolized and excreted in a manner similar to other amino acids .

Result of Action

Amino acid derivatives are generally recognized to be beneficial as ergogenic dietary substances, potentially preventing exercise-induced muscle damage .

Eigenschaften

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c9-4(3-11)7(14)10-5(8(15)16)1-2-6(12)13/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFKUZYWNCHOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394217 | |

| Record name | Ser-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ser-Glu | |

CAS RN |

6403-16-3 | |

| Record name | Ser-Glu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

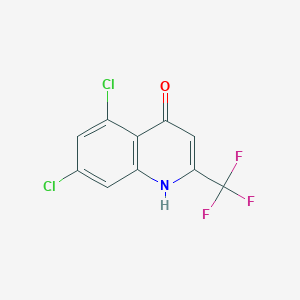

![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

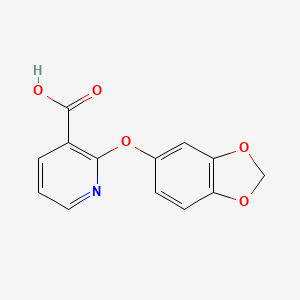

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)

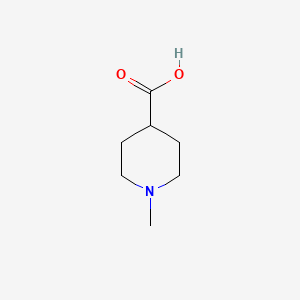

![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)